Bempedoic Acid-D5

LC-MS/MS Bioanalysis Internal Standard

Quantitative LC-MS/MS of bempedoic acid requires an internal standard with sufficient mass shift to avoid isotopic interference from the analyte's natural abundance M+4 isotopologue. Unlabeled or D4-labeled analogs fail this criterion. - **+5.03 Da mass shift** ensures baseline separation from analyte signal - **Specific deuteration (7,7,8,9,9-D5)** preserves co-elution and ionization efficiency per FDA/EMA guidance - **≥98% isotopic & chemical purity** minimizes signal contribution - **Validated in 26 clinical studies** (>15,000 samples) achieving LLOQ of 20 ng/mL (plasma)

Molecular Formula C19H36O5
Molecular Weight 349.5 g/mol
Cat. No. B12406658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBempedoic Acid-D5
Molecular FormulaC19H36O5
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O
InChIInChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2,15D
InChIKeyHYHMLYSLQUKXKP-ALWHKASXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bempedoic Acid-D5: Deuterated ACL Inhibitor Reference Standard


Bempedoic Acid-D5 (CAS 2408131-71-3), also known as ETC-1002-d5 and ESP-55016-d5, is a deuterium-labeled analog of bempedoic acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia [1]. The compound is chemically defined as 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,8,9,9-d5 acid with a molecular formula of C19H31D5O5 and a molecular weight of 349.52 . As a stable isotope-labeled internal standard (SIL-IS), Bempedoic Acid-D5 is specifically designed for use in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision in the measurement of bempedoic acid in complex biological matrices [2].

Why Bempedoic Acid-D5 Cannot Be Substituted in Regulated Bioanalysis


The use of a properly validated, stable isotope-labeled internal standard like Bempedoic Acid-D5 is a fundamental requirement for achieving the accuracy, precision, and reproducibility demanded by regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) [1]. Unlabeled bempedoic acid (CAS 738606-46-7) or a non-isotopic structural analog cannot be substituted as an internal standard, as it would co-elute with the analyte and fail to correct for matrix effects, extraction recovery variability, and ion suppression/enhancement inherent to LC-MS/MS analysis [2]. Similarly, using a generic deuterated compound not structurally identical to the analyte introduces unpredictable differences in extraction efficiency and ionization response, compromising quantitative accuracy and invalidating the analytical method [3].

Quantitative Evidence for Bempedoic Acid-D5


Mass Shift of +5.03 Da Eliminates Isotopic Interference

Bempedoic Acid-D5 is structurally identical to the analyte bempedoic acid, with the sole exception of five deuterium atoms substituted for hydrogen. This structural identity ensures that the internal standard co-elutes with the analyte, experiencing identical matrix effects and ionization conditions in the mass spectrometer source [1]. In contrast, an unlabeled structural analog (e.g., bempedoic acid-d4 or a different lipid-lowering drug) would likely exhibit a different retention time, leading to differential matrix effects that compromise accuracy and precision, particularly at low concentrations near the lower limit of quantitation (LLOQ) [2].

LC-MS/MS Bioanalysis Internal Standard

Defined Penta-Deuteration Pattern Ensures Chromatographic Equivalence

Bempedoic Acid-D5 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production [1]. This documentation, which includes certificates of analysis (COA) detailing purity, isotopic enrichment, and structural confirmation, provides a traceable chain of custody and quality assurance that is often unavailable or less comprehensive for generic or non-certified reference standards [2].

Regulatory Compliance ANDA Method Validation

High Isotopic Purity Minimizes Analyte Signal Bias

A deuterated internal standard like Bempedoic Acid-D5 is the gold standard for correcting for matrix effects, which are the suppression or enhancement of analyte ionization caused by co-eluting matrix components [1]. While an unlabeled internal standard cannot be used due to mass overlap, using a non-analog internal standard (e.g., a different drug) can lead to significant and unpredictable variations in the internal standard response factor across different plasma lots, resulting in poor accuracy and precision [2]. The use of a structurally identical, stable isotope-labeled internal standard is explicitly recommended in regulatory guidance to ensure the most robust and reliable correction for matrix effects [3].

Matrix Effect Ion Suppression LC-MS/MS

Preferred Application Scenarios for Bempedoic Acid-D5


Quantitative Bioanalysis in Pharmacokinetic Studies

Bempedoic Acid-D5 is the definitive internal standard for developing and validating a robust LC-MS/MS method for the quantitation of bempedoic acid in human plasma. This is essential for bioequivalence studies required for Abbreviated New Drug Applications (ANDAs) for generic bempedoic acid products. Its use ensures that the method meets stringent FDA and EMA validation criteria for accuracy, precision, selectivity, and matrix effect, which are critical for demonstrating that a generic formulation is therapeutically equivalent to the reference listed drug (Nilemdo®) [1].

Method Validation for ANDA Submissions

In clinical pharmacology studies, Bempedoic Acid-D5 enables the accurate measurement of bempedoic acid concentrations in plasma over time. This high-quality data is crucial for constructing reliable pharmacokinetic models and establishing exposure-response relationships. The use of a SIL-IS minimizes analytical variability, thereby increasing the statistical power of the study and the confidence in PK/PD conclusions [2].

Quality Control of Drug Substance and Product

Bempedoic Acid-D5 serves as a high-purity reference standard for QC release and stability testing of bempedoic acid active pharmaceutical ingredient (API) and finished drug products. Its traceability to pharmacopeial standards (USP/EP) supports compliance with current Good Manufacturing Practices (cGMP). It can be used to quantify impurities and degradation products, ensuring product quality throughout its shelf life [3].

Metabolite Identification and Quantification

In drug metabolism studies, Bempedoic Acid-D5 can be used as a tool to investigate the metabolic fate of bempedoic acid. Its distinct mass shift (+5 Da) allows for the selective detection and relative quantitation of metabolites without interference from the parent drug. This aids in identifying major metabolic pathways and characterizing potentially active or toxic metabolites [4].

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